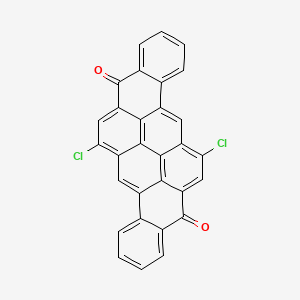

8,16-Pyranthrenedione, 6,14-dichloro-

Description

Structure

3D Structure

Properties

CAS No. |

33860-91-2 |

|---|---|

Molecular Formula |

C30H12Cl2O2 |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

6,14-dichloropyranthrene-8,16-dione |

InChI |

InChI=1S/C30H12Cl2O2/c31-23-12-22-26-18(14-6-2-4-8-16(14)30(22)34)10-20-24(32)11-21-25-17(9-19(23)28(26)27(20)25)13-5-1-3-7-15(13)29(21)33/h1-12H |

InChI Key |

JZVDCVJKBDSRLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=CC=CC=C8C5=O)Cl)C2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 8,16 Pyranthrenedione, 6,14 Dichloro

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 8,16-Pyranthrenedione (B1679902), 6,14-dichloro- logically commences with the construction of a suitable precursor that can undergo intramolecular cyclization to form the pyranthrenedione core. A key intermediate for this purpose is 2,2'-dimethyl-1,1'-bianthraquinone (B1594037). The synthesis of this precursor can be envisioned through an Ullmann coupling reaction, a well-established method for the formation of biaryl compounds.

The necessary starting material for the Ullmann coupling is a 1-halo-2-methylanthraquinone derivative. 2-Methylanthraquinone (B1664562) itself is synthesized via a Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride. wikipedia.orgchemicalbook.com Subsequent halogenation of 2-methylanthraquinone is required to introduce a leaving group at the 1-position. For instance, 1-bromo-2-methylanthraquinone can be prepared by treating 2-methylanthraquinone with bromine in a mixture of oleum (B3057394) and chlorosulfonic acid, in the presence of an oxidizing agent like sulfuryl chloride. google.com

The Ullmann condensation of two molecules of 1-halo-2-methylanthraquinone, typically using copper powder or a copper(I) salt at elevated temperatures, would then yield the desired 2,2'-dimethyl-1,1'-bianthraquinone. researchgate.net The Ullmann reaction is a robust method for coupling aryl halides, and its application to anthraquinone (B42736) derivatives has been documented. nih.govelsevierpure.comorganic-chemistry.orgorganic-chemistry.org

| Aryl Halide | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Self-coupling | Copper powder | Solvent-free | ~350 | 50-90 (conversion) | rsc.org |

| Aryl Iodides | Aliphatic Alcohols | CuI, N,N-dimethylglycine | Alcohol | 110 | Good to excellent | organic-chemistry.org |

| Bromaminic acid | Alkyl/Aryl amines | Copper(0) | Phosphate buffer | Microwave | - | nih.gov |

Advanced Synthetic Routes to the Pyranthrenedione Core

With the precursor 2,2'-dimethyl-1,1'-bianthraquinone in hand, the next critical step is the intramolecular cyclization to construct the 8,16-pyranthrenedione core. The Scholl reaction is a powerful and historically significant method for achieving such transformations, involving the acid-catalyzed intramolecular oxidative coupling of aromatic rings. wikipedia.orgresearchgate.netnih.gov This reaction is particularly well-suited for the synthesis of large polycyclic aromatic hydrocarbons and their derivatives.

The application of the Scholl reaction to 2,2'-dimethyl-1,1'-bianthraquinone would involve the formation of two new carbon-carbon bonds through the coupling of the methyl groups with the adjacent anthraquinone moieties, followed by oxidation. This reaction is typically carried out at high temperatures with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), often in a high-boiling solvent or a molten salt medium. wikipedia.org

Regioselective Halogenation Techniques for 6,14-Dichloro-Substitution

The final step in the proposed synthesis is the regioselective chlorination of the 8,16-pyranthrenedione core to yield the 6,14-dichloro derivative. The pyranthrenedione system is a large, electron-deficient aromatic quinone. The carbonyl groups are strongly deactivating, directing electrophilic substitution to specific positions. Based on the electronic properties of similar polycyclic aromatic quinones, electrophilic attack is anticipated to occur at positions meta to the carbonyl groups and on the more electron-rich rings.

The chlorination of such a deactivated system requires forcing conditions, typically involving a chlorinating agent in the presence of a strong Lewis acid catalyst. A mixture of chlorine gas and a Lewis acid like FeCl₃ or AlCl₃, or the use of sulfuryl chloride with a catalyst, are plausible methods. The regioselectivity of the chlorination would be governed by the electronic and steric factors of the pyranthrenedione core. Analogous halogenation of perylene (B46583) diimides, which are also large, electron-deficient aromatic systems, often occurs at the bay regions, demonstrating that regioselective halogenation of such complex molecules is feasible. nih.gov DFT calculations on similar systems suggest that graphitization can activate specific edge positions for chlorination. nih.gov

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Perylene Diimide | Iodine, Periodic Acid | H₂SO₄, 90 °C | Tetra-ortho-iodinated PDI | google.com |

| Tetrabromoperylene Dianhydride | 5,5-Dimethyl-1,3-dibromohydantoin | H₂SO₄, 110 °C | Octabromoperylene Dianhydride | nih.gov |

| Curved Nanographene Precursor | FeCl₃ | Mechanochemical Scholl Reaction | Regioselective monochlorinated and bis-chlorinated nanographenes | nih.gov |

Catalytic Approaches in Pyranthrenedione Synthesis

Catalysis plays a pivotal role in each of the key synthetic steps. The initial Ullmann coupling to form the bianthraquinone precursor is a classic example of copper catalysis. researchgate.net Modern variations of the Ullmann reaction often employ copper(I) salts with ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions. organic-chemistry.orgorganic-chemistry.org

The subsequent intramolecular cyclization via the Scholl reaction is catalyzed by strong Lewis acids like FeCl₃ or AlCl₃. These catalysts are essential for promoting the electrophilic aromatic substitution that leads to the formation of the new carbon-carbon bonds. wikipedia.org

For the final chlorination step, both Lewis acid and transition metal catalysis can be considered. Lewis acids activate the chlorinating agent, making it a more potent electrophile. rsc.org Alternatively, copper-catalyzed methods for the chlorination of arenes have been developed, which could offer alternative pathways with potentially different regioselectivity. rsc.org

Green Chemistry Principles in the Synthesis of Halogenated Pyranthrenediones

While the classical synthesis of large polycyclic aromatic compounds often involves harsh conditions and hazardous reagents, modern synthetic chemistry emphasizes the incorporation of green chemistry principles. In the context of synthesizing 8,16-Pyranthrenedione, 6,14-dichloro-, several aspects could be addressed to improve its environmental footprint.

For the halogenation step, the use of elemental chlorine and strong Lewis acids poses significant environmental and safety concerns. Greener alternatives for aromatic halogenation include the use of hydrogen peroxide as a clean oxidant with halide salts, or electrochemical methods. These approaches can reduce the generation of hazardous waste.

Furthermore, exploring solvent-free reaction conditions, as demonstrated in some Ullmann couplings, can significantly reduce the environmental impact. rsc.org The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption, as shown in certain Ullmann coupling reactions. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps

The proposed synthesis involves several key transformations with well-studied, albeit complex, reaction mechanisms.

Ullmann Coupling: The mechanism of the Ullmann reaction is generally believed to involve the formation of an organocopper intermediate. Oxidative addition of the aryl halide to a copper(0) or copper(I) species is a key step, followed by a second oxidative addition and reductive elimination to form the biaryl product.

Scholl Reaction: The mechanism of the Scholl reaction is still a subject of debate and may proceed through different pathways depending on the substrate and reaction conditions. Two primary mechanisms are often proposed: an arenium ion mechanism, involving the protonation of one aromatic ring followed by electrophilic attack on the other, and a radical cation mechanism, where one of the aromatic rings is oxidized to a radical cation which then attacks the other ring. wikipedia.orgresearchgate.netresearchgate.net

Electrophilic Aromatic Chlorination: The chlorination of the pyranthrenedione core is expected to proceed via a standard electrophilic aromatic substitution mechanism. The Lewis acid catalyst polarizes the Cl-Cl bond, generating a highly electrophilic chlorine species. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. rsc.org DFT studies can provide valuable insights into the thermodynamics and kinetics of such reactions, helping to predict the most likely sites of substitution. researchgate.netnih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision.

Application to 6,14-dichloro-8,16-pyranthrenedione:

For 6,14-dichloro-8,16-pyranthrenedione (C30H12Cl2O2), HRMS would be used to verify its molecular formula. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's identity. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum, presenting a distinctive M, M+2, and M+4 peak pattern that would further confirm the presence of two chlorine atoms in the molecule.

Hypothetical HRMS Data Table:

| Parameter | Expected Value |

| Molecular Formula | C30H12Cl2O2 |

| Theoretical Monoisotopic Mass | 474.0214 Da |

| Expected Isotopic Pattern | Peaks corresponding to the presence of two chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

Application to 6,14-dichloro-8,16-pyranthrenedione:

¹³C NMR: The ¹³C NMR spectrum would provide a count of the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their environment (e.g., carbonyl, aromatic C-H, aromatic C-Cl, quaternary aromatic carbons).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, allowing for the unambiguous assignment of all atoms within the molecular framework.

Without experimental data, a specific data table cannot be generated.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

Application to 6,14-dichloro-8,16-pyranthrenedione:

FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band characteristic of the C=O stretching vibration of the dione (B5365651) functional groups, typically in the range of 1650-1700 cm⁻¹. Other prominent bands would include those corresponding to aromatic C=C stretching (around 1400-1600 cm⁻¹) and C-H bending vibrations. The C-Cl stretching vibrations would also be present, typically in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the large, conjugated aromatic system, strong Raman scattering from the C=C stretching modes of the pyranthrene (B89552) core would be expected. The symmetric nature of the molecule might make certain vibrations Raman-active and IR-inactive (or vice versa), providing further structural insights.

Hypothetical Vibrational Spectroscopy Data Table:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch | 1650 - 1700 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| Aromatic C-H Bend | 700 - 900 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule, providing information about its chromophore (the part of the molecule that absorbs light).

Application to 6,14-dichloro-8,16-pyranthrenedione:

Given its large, conjugated polycyclic aromatic hydrocarbon structure, 6,14-dichloro-8,16-pyranthrenedione is expected to be a colored compound that absorbs light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum would show characteristic absorption bands (λmax) corresponding to π-π* electronic transitions. The position and intensity of these bands would be sensitive to the electronic effects of the chlorine substituents. If the compound is fluorescent, its emission spectrum would provide information about the energy of its excited state and its potential applications in materials science.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Application to 6,14-dichloro-8,16-pyranthrenedione:

Advanced Diffraction Techniques for Powder and Thin Film Analysis

When single crystals are not available, powder X-ray diffraction (PXRD) can provide information about the crystallinity and phase purity of a solid sample. For materials prepared as thin films, techniques like grazing-incidence X-ray diffraction (GIXD) can be used to study the molecular orientation and packing.

Application to 6,14-dichloro-8,16-pyranthrenedione:

PXRD could be used to characterize the bulk material, identifying its crystal system and unit cell parameters. For applications in organic electronics, where this class of compounds might be used, GIXD would be invaluable for understanding how the molecules arrange themselves when deposited as a thin film on a substrate, which is critical for device performance.

Spectroscopic Techniques for Analyzing Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of materials in the condensed phase.

Application to 6,14-dichloro-8,16-pyranthrenedione:

Techniques such as concentration-dependent UV-Vis or NMR spectroscopy could provide evidence for aggregation in solution. In the solid state, as revealed by X-ray crystallography, the analysis of intermolecular contacts (e.g., C-H···O, Cl···Cl, or π-π stacking distances) would be key to understanding the forces that govern the material's properties.

Electronic Structure and Photophysical Phenomena of 8,16 Pyranthrenedione, 6,14 Dichloro

Quantum Chemical Calculations of Electronic Transitions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and transition energies of molecules. nih.govresearchgate.net For a molecule like 8,16-Pyranthrenedione (B1679902), 6,14-dichloro-, these calculations would typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic transitions in the parent pyranthrone molecule are primarily of a π-π* nature, characteristic of its large conjugated aromatic system. The introduction of two chlorine atoms at the 6 and 14 positions is expected to influence the electronic transitions in several ways:

Inductive Effect: Chlorine is an electronegative atom that withdraws electron density from the pyranthrone core through the sigma bonds. This inductive effect can stabilize the molecular orbitals, potentially leading to a blue-shift (a shift to shorter wavelengths) in the absorption spectrum.

Mesomeric Effect: The lone pairs on the chlorine atoms can participate in resonance with the π-system of the aromatic rings. This donation of electron density into the ring system generally raises the energy of the HOMO, which would lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Heavy-Atom Effect: The presence of chlorine, a "heavy atom," enhances spin-orbit coupling. nih.govrsc.org This effect does not significantly alter the energy of singlet-singlet transitions (like S₀ → S₁) but plays a critical role in facilitating intersystem crossing from singlet to triplet excited states (e.g., S₁ → T₁).

In most chlorinated polycyclic aromatic hydrocarbons, the mesomeric and inductive effects combine to produce a net red-shift in the lowest energy absorption bands compared to the parent compound. researchgate.net Therefore, the S₀ → S₁ transition of 8,16-Pyranthrenedione, 6,14-dichloro- is predicted to occur at a lower energy (longer wavelength) than that of unsubstituted pyranthrone.

Theoretical Prediction of Photophysical Parameters (e.g., Oscillator Strengths, Emission Maxima)

Building on quantum chemical calculations, key photophysical parameters can be theoretically predicted.

Oscillator Strength (f): This parameter quantifies the probability of an electronic transition. The strong π-π* transitions in large aromatic systems like pyranthrone typically have high oscillator strengths. The introduction of chlorine atoms can subtly modify the symmetry and electron distribution of the molecular orbitals, which may lead to changes in the oscillator strengths of various transitions. It is anticipated that the primary absorption bands would remain intense.

Emission Maxima: The fluorescence emission maximum corresponds to the energy difference of the S₁ → S₀ transition. Following Kasha's rule, emission typically occurs from the lowest excited singlet state. Since the S₁ state of 8,16-Pyranthrenedione, 6,14-dichloro- is expected to be at a lower energy than that of pyranthrone, its fluorescence emission maximum should also be red-shifted.

The following table provides a qualitative prediction of how the key photophysical parameters of 8,16-Pyranthrenedione would change upon chlorination at the 6 and 14 positions.

| Parameter | 8,16-Pyranthrenedione (Parent) | 8,16-Pyranthrenedione, 6,14-dichloro- (Predicted) | Rationale |

| Absorption Maximum (λmax) | Baseline | Red-shifted | Dominant mesomeric effect of chlorine atoms. |

| Emission Maximum (λem) | Baseline | Red-shifted | Lower energy of the S₁ excited state. |

| Fluorescence Quantum Yield (ΦF) | Moderate | Lower | Increased intersystem crossing due to the heavy-atom effect. nih.govrsc.org |

| Intersystem Crossing Rate (kISC) | Baseline | Higher | Enhanced spin-orbit coupling from the heavy-atom effect. nih.gov |

| Phosphorescence Quantum Yield (ΦP) | Low | Potentially Higher | Increased population of the triplet state via intersystem crossing. |

Investigation of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) typically occurs in molecules that have distinct electron-donating and electron-accepting moieties, often connected by a π-conjugated bridge. rsc.orgrug.nlrsc.org Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the molecule, creating an excited state with a large dipole moment.

Mechanisms of Photoinduced Energy Transfer

Photoinduced energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. rsc.org This can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, long-range process that occurs through dipole-dipole coupling. It requires significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Dexter Energy Transfer: A short-range process requiring orbital overlap between the donor and acceptor, essentially involving an exchange of electrons.

8,16-Pyranthrenedione, 6,14-dichloro-, with its strong absorption in the visible region, could potentially act as either a donor or an acceptor in an energy transfer pair. For it to be an efficient energy donor, it would need to possess a reasonably high fluorescence quantum yield and good spectral overlap with an acceptor. However, as noted, the heavy-atom effect is expected to decrease its fluorescence efficiency, which would limit its utility as a FRET donor. Conversely, its ability to be populated into a long-lived triplet state makes it a potential candidate for triplet-triplet energy transfer via the Dexter mechanism.

Singlet Oxygen Generation Research and Related Photo-oxidation Studies

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that is a key cytotoxic agent in photodynamic therapy and a driver of photo-oxidation reactions. nih.govnih.gov Its generation is a common outcome of photosensitization via a Type II mechanism. researchgate.net This process involves the following steps:

The photosensitizer (in this case, 8,16-Pyranthrenedione, 6,14-dichloro-) absorbs a photon and is promoted to an excited singlet state (S₁).

The molecule undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).

The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet, promoting it to the excited singlet state (¹O₂).

The efficiency of this process is highly dependent on the quantum yield of triplet formation and the lifetime of the triplet state. The presence of chlorine atoms in 8,16-Pyranthrenedione, 6,14-dichloro- is critically important here. The internal heavy-atom effect significantly enhances the rate of intersystem crossing (S₁ → T₁), leading to a more efficient population of the triplet state. nih.govnih.gov This makes chlorinated pyranthrone derivatives potentially effective photosensitizers for singlet oxygen generation. rsc.org The singlet oxygen quantum yield (ΦΔ) is expected to be significantly higher for the chlorinated compound compared to the unsubstituted pyranthrone.

Luminescence Quenching Mechanisms and Quantum Yield Determinations

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.ro Quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex). scirp.org For a molecule like 8,16-Pyranthrenedione, 6,14-dichloro-, its fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed.

The primary intrinsic mechanism that "quenches" the fluorescence of this compound is the efficient intersystem crossing to the triplet state, as promoted by the heavy-atom effect. This process directly competes with fluorescence decay (S₁ → S₀), thereby lowering the fluorescence quantum yield. rsc.org

Experimentally, the fluorescence quantum yield would be determined relative to a standard of known quantum yield. The expected result for 8,16-Pyranthrenedione, 6,14-dichloro- is a relatively low fluorescence quantum yield due to the efficient population of the triplet state. This trade-off, however, makes it a more promising candidate for applications that rely on the triplet state, such as singlet oxygen generation. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 8,16 Pyranthrenedione, 6,14 Dichloro

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the ground-state electronic properties of molecules like 8,16-Pyranthrenedione (B1679902), 6,14-dichloro-. DFT methods are based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for large molecules. cam.ac.ukrsc.org

For a molecule such as 8,16-Pyranthrenedione, 6,14-dichloro-, DFT calculations can elucidate several key electronic properties. The primary outputs include the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter as it provides an approximation of the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.govrsc.org

The introduction of two electron-withdrawing chlorine atoms at the 6 and 14 positions of the pyranthrone core is expected to significantly influence its electronic structure. These substituents would likely lower the energies of both the HOMO and LUMO levels. However, the effect is often more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the parent pyranthrone molecule. This reduction would imply a red-shift in the absorption spectrum and potentially altered charge-transport properties. DFT can also be used to compute properties like electron affinity, ionization potential, and the electrostatic potential map, which visualizes the charge distribution across the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data for 8,16-Pyranthrenedione, 6,14-dichloro- based on typical trends observed for chlorinated polycyclic aromatic quinones.

| Property | Pyranthrone (Parent Compound) | 8,16-Pyranthrenedione, 6,14-dichloro- |

|---|---|---|

| HOMO Energy (eV) | -5.85 | -6.05 |

| LUMO Energy (eV) | -3.50 | -3.80 |

| HOMO-LUMO Gap (eV) | 2.35 | 2.25 |

| Dipole Moment (Debye) | 0.00 | 1.52 |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

To investigate the properties of molecules in their electronically excited states, such as their absorption spectra and photochemistry, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.comohio-state.edu TD-DFT extends the principles of DFT to time-varying electron densities, allowing for the calculation of vertical excitation energies, which correspond to the peaks in an absorption spectrum. rsc.orgrsc.org

For 8,16-Pyranthrenedione, 6,14-dichloro-, TD-DFT calculations can predict the UV-Visible absorption spectrum, identifying the energies and intensities of the principal electronic transitions (e.g., π → π* transitions). rsc.orgresearchgate.net The results can show how chlorination affects the color and photophysical properties of the parent pyranthrone, which is known as a vat dye. medchemexpress.comcymitquimica.com The predicted red-shift in the HOMO-LUMO gap from ground-state DFT would be expected to correspond to a bathochromic (red) shift in the lowest energy absorption peak calculated by TD-DFT. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. mdpi.comohio-state.edu

Beyond absorption spectra, TD-DFT can also be used to explore the potential energy surfaces of excited states, providing insight into the deactivation pathways of the molecule after photoexcitation, such as internal conversion and intersystem crossing rates, which are important for applications like photodynamic therapy or organic electronics. researchgate.netrsc.org

Table 2: Illustrative TD-DFT Calculated Vertical Excitation Energies This table presents hypothetical data for the lowest energy singlet transition of 8,16-Pyranthrenedione, 6,14-dichloro-.

| Compound | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Primary Orbital Contribution |

|---|---|---|---|---|

| Pyranthrone | 2.40 | 517 | 0.85 | HOMO → LUMO |

| 8,16-Pyranthrenedione, 6,14-dichloro- | 2.30 | 539 | 0.88 | HOMO → LUMO |

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com Unlike quantum mechanical methods, MD uses classical mechanics, where the forces between atoms are described by a "force field." This allows for the simulation of much larger systems (thousands to millions of atoms) over longer timescales (nanoseconds to microseconds). nih.govrsc.org

For a largely planar and rigid molecule like 8,16-Pyranthrenedione, 6,14-dichloro-, conformational analysis via MD is less about bond rotations within a single molecule and more about the intermolecular interactions that govern its behavior in condensed phases. nobelprize.orgnih.govlibretexts.org A key area of investigation for such large polycyclic aromatic compounds is their tendency to aggregate in solution through π-π stacking. nih.govmdpi.com MD simulations can model the self-assembly of these molecules, predicting the structure, stability, and dynamics of the resulting aggregates. researchgate.net

Force Field Development for Pyranthrenedione Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used. youtube.com A force field is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. Standard force fields like AMBER, CHARMM, or OPLS are well-parameterized for common biomolecules and organic solvents but often lack accurate parameters for specialized molecules like polycyclic aromatic quinones. acs.org

Therefore, a crucial step before running MD simulations on 8,16-Pyranthrenedione, 6,14-dichloro- is the development or validation of specific force field parameters. This process typically involves using high-level quantum mechanical calculations (e.g., DFT) as a benchmark. Key parameters that need to be derived include:

Partial Atomic Charges: To accurately model electrostatic interactions.

Dihedral Angle Potentials: To describe the energy associated with rotation around bonds, which is particularly important for linking substituents to the aromatic core.

Van der Waals Parameters: To model non-bonded attractive and repulsive forces.

The parameters are fitted to reproduce quantum mechanical data, such as the electrostatic potential surface and potential energy scans of bond rotations. A well-parameterized force field is essential for simulating the aggregation behavior and condensed-phase properties of pyranthrenedione systems accurately. acs.org

In Silico Design of Novel Pyranthrenedione Derivatives

In silico design involves using computational methods to screen and optimize molecules for specific applications before they are synthesized in the lab. nih.govnih.gov The pyranthrone scaffold, with its robust structure and interesting photophysical properties, is an excellent candidate for the design of novel functional materials, such as dyes, pigments, and organic semiconductors. researchgate.netrsc.org

Computational modeling can be used to build a virtual library of 8,16-Pyranthrenedione derivatives with various substituents at different positions. By systematically modifying the parent structure (e.g., by adding different electron-donating or electron-withdrawing groups), researchers can perform high-throughput screening using DFT and TD-DFT calculations. This allows for the rapid prediction of how these modifications would tune the molecules' electronic and optical properties, such as their color (absorption wavelength), HOMO-LUMO levels for charge injection/transport, and solubility. nih.govmdpi.com

For example, one could design derivatives of 8,16-Pyranthrenedione, 6,14-dichloro- to further tune its properties. Adding electron-donating groups could create push-pull systems with enhanced charge-transfer characteristics, which might be desirable for applications in organic solar cells or as sensors. This computational pre-screening saves significant time and resources by identifying the most promising candidates for experimental synthesis and characterization. rsc.orgnih.gov

Derivatives and Analogues of 8,16 Pyranthrenedione, 6,14 Dichloro

Synthesis and Characterization of Halogenated Pyranthrenedione Derivatives

The synthesis of halogenated pyranthrenedione derivatives is a meticulous process aimed at introducing specific halogen atoms onto the core structure of 8,16-pyranthrenedione (B1679902). This allows for the fine-tuning of the molecule's electronic and photophysical properties. The synthesis of tetrabromo-8,16-pyranthrenedione, for instance, is typically achieved through the bromination of the parent pyranthrenedione. This reaction is conducted using a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), under carefully controlled conditions to manage the extent of bromination.

While detailed synthetic routes for dibromo-6,14-dichloro- and bromo-2,10-dichloro- derivatives are less commonly documented in readily available literature, their synthesis would likely involve multi-step processes. These would start with appropriately halogenated precursors or employ selective halogenation reactions on the 6,14-dichloro-8,16-pyranthrenedione core. The characterization of these compounds relies on a suite of analytical techniques. Mass spectrometry is crucial for confirming the molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy helps to elucidate the precise positions of the halogen substituents on the aromatic framework.

| Compound Name | Molecular Formula | Key Synthetic Approach |

| dibromo-6,14-dichloro-8,16-pyranthrenedione | C₃₀H₁₀Br₂Cl₂O₂ | Likely multi-step synthesis involving halogenated precursors or selective halogenation. |

| bromo-2,10-dichloro-8,16-pyranthrenedione | C₃₀H₁₁BrCl₂O₂ | Likely multi-step synthesis involving halogenated precursors or selective halogenation. uni.lu |

| tetrabromo-8,16-pyranthrenedione | C₃₀H₁₀Br₄O₂ | Bromination of pyranthrenedione using agents like Br₂ or NBS. chemicalbook.comchemicalbook.com |

Structure-Photophysical Property Relationships in Halogenated Pyranthrenediones

The introduction of halogen atoms onto the pyranthrenedione skeleton has a profound impact on its photophysical properties. The "heavy atom effect" is a key principle at play, where the presence of heavier halogens like bromine and iodine enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing from the singlet excited state to the triplet excited state. As a result, halogenated porphyrins, for example, exhibit high triplet quantum yields and are effective photosensitizers for applications such as photodynamic therapy. researchgate.net

The nature and position of the halogen substituents can influence the absorption and emission spectra of these molecules. Generally, increasing the extent of halogenation can lead to red-shifts in the absorption and fluorescence spectra. The electron-withdrawing nature of halogens can also modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the electronic properties of the pyranthrenedione system.

Strategies for Functionalization at Peripheral Positions

Functionalization at the peripheral positions of polycyclic aromatic quinones like 8,16-pyranthrenedione is a key strategy for tailoring their properties for specific applications. One powerful method is the direct C-H functionalization of quinones with boronic acids. organic-chemistry.org This approach, often catalyzed by silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant, allows for the introduction of various aryl and alkyl groups onto the quinone core. organic-chemistry.org This method is advantageous as it avoids the need for pre-functionalization of the quinone substrate. organic-chemistry.org

Another innovative strategy for the functionalization and solubilization of polycyclic aromatic hydrocarbons (PAHs) is sulfoniumization. nih.govbohrium.comsciprofiles.com This one-step protocol can introduce sulfonium (B1226848) groups, which not only improves solubility but also provides a handle for subsequent post-functionalization reactions, including C-C and C-heteroatom bond formation. nih.govbohrium.comsciprofiles.com For large, often insoluble, PAHs, late-stage functionalization techniques are crucial for enabling their processing and integration into materials and devices. nih.gov

Polymer-Bound Pyranthrenedione Systems Research

The immobilization of pyranthrenedione derivatives onto polymer supports is an emerging area of research with the potential to create novel functional materials. Polymer-supported synthesis offers several advantages, including ease of separation and purification of the final product. Molecularly imprinted polymers (MIPs) represent a sophisticated approach where a polymer network is created around a template molecule, in this case, a pyranthrenedione derivative. bohrium.com After removal of the template, the polymer contains cavities with a specific shape and functionality that can selectively rebind the target molecule. bohrium.com

This technology could be harnessed to develop sensors for the detection of polycyclic aromatic hydrocarbons or for the controlled release of pyranthrenedione-based compounds. The synthesis of such polymer-bound systems would likely involve the functionalization of the pyranthrenedione with a polymerizable group, followed by co-polymerization with a suitable monomer and cross-linker.

Co-crystallization and Supramolecular Assembly of Derivatives

The principles of supramolecular chemistry and crystal engineering offer powerful tools for organizing pyranthrenedione derivatives into well-defined solid-state architectures. Halogen bonding is a particularly relevant non-covalent interaction in this context. acs.orgmdpi.combeilstein-journals.org It involves the interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. mdpi.com The directionality and tunable strength of halogen bonds make them ideal for programming the self-assembly of molecules in the solid state. nih.gov

By carefully selecting co-formers that can participate in halogen bonding, hydrogen bonding, or π-π stacking interactions with halogenated pyranthrenedione derivatives, it is possible to create co-crystals with tailored packing arrangements. This control over the solid-state structure can, in turn, influence the material's bulk properties, such as its optical and electronic characteristics. The hydrophobic nature of halogenated organic fragments can also be exploited in the design of supramolecular assemblies in solution. nih.gov

Applications Research in Advanced Materials Science

Organic Electronics and Optoelectronic Device Integration Research

The integration of novel organic compounds into electronic and optoelectronic devices is a vibrant area of materials science. Organic semiconductors, in general, are investigated for their potential to create flexible, lightweight, and cost-effective devices. For a compound like 8,16-Pyranthrenedione (B1679902), 6,14-dichloro-, its large polycyclic aromatic core suggests potential for charge transport, a key property for semiconductor applications. The presence of chlorine atoms can significantly influence the electronic properties of organic molecules.

Organic Light-Emitting Diodes (OLEDs) Component Research

Specific research on the use of 8,16-Pyranthrenedione, 6,14-dichloro- as a component in Organic Light-Emitting Diodes (OLEDs) has not been identified in the surveyed literature. In general, materials for OLEDs are selected based on their fluorescence or phosphorescence quantum yields, charge carrier mobility, and thermal stability. The pyranthrone backbone is known to be a chromophore, but detailed studies on the luminescent properties of its 6,14-dichloro derivative and its performance as an emitter, host, or charge-transport material in OLEDs are not available.

Organic Photovoltaics (OPVs) Donor/Acceptor Material Research

There is no specific evidence of 8,16-Pyranthrenedione, 6,14-dichloro- being researched as a donor or acceptor material in Organic Photovoltaics (OPVs). However, research on related chlorinated organic materials has shown that the introduction of chlorine atoms can be a strategic approach to fine-tune the electronic energy levels of a molecule. Chlorination can lower the Highest Occupied Molecular Orbital (HOMO) level, which can lead to a higher open-circuit voltage in the resulting solar cell. The general class of vat dyes, to which pyranthrones belong, is being explored for applications in organic electronics due to their high stability.

Organic Field-Effect Transistors (OFETs) Semiconductor Research

Direct research on 8,16-Pyranthrenedione, 6,14-dichloro- as a semiconductor in Organic Field-Effect Transistors (OFETs) is not apparent in the literature. The performance of an OFET is highly dependent on the molecular packing and charge carrier mobility of the semiconductor. Industrial vat dyes, including some pyranthrone derivatives, have been investigated as potential semiconductors for OFETs. These dyes are attractive due to their inherent stability and well-defined molecular structures, which can facilitate ordered packing in thin films. The effect of dichlorination at the 6 and 14 positions on the charge transport properties of the pyranthrone core would require dedicated experimental investigation.

Functional Dye and Pigment Research

Pyranthrone compounds are a known class of vat dyes, which are valued for their high stability. The introduction of chlorine atoms into the molecular structure of a dye can influence its color, lightfastness, and chemical resistance.

Chromophore Design for Specific Spectral Characteristics

There is a lack of specific published data on the spectral characteristics of 8,16-Pyranthrenedione, 6,14-dichloro-. The design of a chromophore for specific spectral properties involves modifying its chemical structure to control the absorption and emission of light at desired wavelengths. The chlorine atoms in 8,16-Pyranthrenedione, 6,14-dichloro- would act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum compared to the parent pyranthrone molecule. However, without experimental data, the precise nature of this effect remains speculative.

Stability and Durability Studies in Advanced Materials Matrices

While specific studies on the stability and durability of 8,16-Pyranthrenedione, 6,14-dichloro- within advanced materials matrices are not available, vat dyes as a class are known for their excellent stability. Chlorination can, in some cases, enhance the photostability of dyes. For instance, some dark blue vat dyes with high fastness to chlorine bleaching have been developed for industrial applications. The stability of a chlorinated dye in a polymer matrix would depend on the specific interactions between the dye and the polymer, as well as the environmental stressors it is subjected to, such as UV radiation, heat, and chemical exposure.

Coloration in High-Performance Coatings and Polymers

Vat dyes, including the parent compound pyranthrone (commercially known as Vat Orange 9), are recognized for their exceptional fastness properties, which makes them suitable candidates for high-performance pigments. researchgate.netfloxytiedye.comtextilelearner.net The introduction of chlorine atoms into the pyranthrone structure, as in 8,16-Pyranthrenedione, 6,14-dichloro-, is anticipated to influence its chemical and physical properties, potentially enhancing its performance in demanding applications such as automotive coatings and durable polymers.

Halogenation can modify the electronic properties of the molecule, which in turn can affect its color, light stability, and thermal resistance. It is hypothesized that the chloro-substituents could improve the pigment's resistance to degradation from UV radiation and chemical exposure, key requirements for high-performance coatings. The inherent insolubility of vat dyes contributes to their excellent resistance to bleeding and migration within a polymer matrix. textilelearner.net

The performance of a pigment in a coating or polymer system is dependent on several factors, including particle size, crystal structure, and its interaction with the surrounding matrix. For 8,16-Pyranthrenedione, 6,14-dichloro- to be a viable high-performance pigment, it would need to exhibit the following characteristics:

High Tinting Strength: The ability to impart significant color with a small amount of pigment.

Excellent Lightfastness: Resistance to fading or color change upon exposure to light.

Weather Resistance: Durability against environmental factors such as moisture, temperature fluctuations, and atmospheric pollutants.

Thermal Stability: The ability to withstand high temperatures during polymer processing without degradation.

Chemical Inertness: Resistance to reaction with the polymer matrix or other components of the coating formulation.

Table 1: Desired Properties for High-Performance Pigments

| Property | Desired Characteristic | Rationale |

|---|---|---|

| Lightfastness | Excellent (BWS 7-8) | Prevents fading and extends the aesthetic life of the product. |

| Weather Resistance | High | Ensures durability in outdoor applications. |

| Heat Stability | > 280°C | Allows for use in high-temperature processing of engineering plastics. |

| Migration Resistance | Excellent | Prevents bleeding of the colorant into adjacent materials. |

| Chemical Resistance | High | Ensures stability in chemically aggressive environments. |

Further research would be necessary to determine if 8,16-Pyranthrenedione, 6,14-dichloro- meets these rigorous standards.

Advanced Chemical Sensing Platform Development

The development of advanced chemical sensing platforms often relies on materials that exhibit a measurable change in their properties upon interaction with a specific analyte. While there is no direct research indicating the use of 8,16-Pyranthrenedione, 6,14-dichloro- in this capacity, the extensive π-conjugated system of the pyranthrone core suggests that it could, in principle, be functionalized for sensing applications.

The electronic properties of such large aromatic systems can be sensitive to their local environment. Interaction with certain chemical species could lead to changes in the compound's absorption or fluorescence spectrum, forming the basis of a colorimetric or fluorometric sensor. The chlorine substituents could also play a role in modulating the molecule's interaction with analytes.

However, without experimental evidence, the potential for 8,16-Pyranthrenedione, 6,14-dichloro- in chemical sensing remains speculative.

Nanomaterial Integration and Hybrid Systems Research

The integration of organic molecules into nanomaterials and hybrid systems is a burgeoning area of research, aiming to create materials with novel functionalities. The synthesis of nanoparticles from pyran derivatives has been reported, suggesting the possibility of creating nanostructures of 8,16-Pyranthrenedione, 6,14-dichloro-. researchgate.netuobaghdad.edu.iqscirp.orgmdpi.comjournalspub.info

Such nanoparticles could exhibit different optical and electronic properties compared to the bulk material due to quantum confinement effects and a high surface-area-to-volume ratio. These properties could be exploited in applications such as organic electronics or specialized coatings.

The development of hybrid systems, where 8,16-Pyranthrenedione, 6,14-dichloro- is combined with inorganic nanoparticles or polymers, could lead to materials with synergistic properties. For instance, a hybrid material might combine the coloring strength of the dye with the mechanical strength or conductivity of another component.

As with chemical sensing, the application of 8,16-Pyranthrenedione, 6,14-dichloro- in nanomaterial integration is a theoretical prospect awaiting experimental validation.

Photochromic and Thermochromic Material Research

Photochromic and thermochromic materials are compounds that change color in response to light and temperature, respectively. While some classes of organic molecules, such as spiropyrans, are well-known for these properties, there is no evidence in the available literature to suggest that 8,16-Pyranthrenedione, 6,14-dichloro- or its parent compound, pyranthrone, exhibit significant photochromic or thermochromic behavior. mdpi.com

The structural rigidity and stability of the pyranthrone core make it less likely to undergo the reversible molecular rearrangements that are typically responsible for photochromism and thermochromism in organic compounds. The primary application of pyranthrone-based molecules is as stable pigments, a function that is generally antithetical to the color-changing nature of chromic materials.

Therefore, it is unlikely that 8,16-Pyranthrenedione, 6,14-dichloro- would be a primary candidate for research in photochromic and thermochromic materials.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Pyranthrenedione Scaffolds with Tunable Properties

There is currently no available research detailing the development of novel scaffolds based on 8,16-Pyranthrenedione (B1679902), 6,14-dichloro-. The exploration of how the pyranthrenedione core, functionalized with chlorine atoms, could be modified to create scaffolds with tunable electronic, optical, or material properties is a promising, yet unexplored, avenue of research. Future work could focus on introducing different functional groups to the main structure to systematically alter its characteristics.

Integration into Multi-component Functional Systems

The integration of 8,16-Pyranthrenedione, 6,14-dichloro- into multi-component functional systems is an area that remains to be investigated. Research into how this molecule could act as a building block in larger supramolecular assemblies, polymers, or as a component in electronic devices has not been documented in the available scientific literature. Such studies would be crucial in determining its viability for applications in materials science and nanotechnology.

Advanced Characterization Techniques for In-situ Studies

Detailed experimental characterization of 8,16-Pyranthrenedione, 6,14-dichloro-, particularly through in-situ studies, is not present in the current body of scientific work. Advanced techniques could be employed in future research to observe the compound's behavior in real-time under various conditions, providing valuable information about its reactivity, stability, and interactions with other molecules.

Theoretical Prediction and Experimental Validation Feedback Loops

While basic properties of 8,16-Pyranthrenedione, 6,14-dichloro- have been computationally predicted, a dedicated feedback loop of theoretical modeling and experimental validation is absent from the literature. Such a research cycle would be instrumental in deeply understanding the structure-property relationships of this molecule and in guiding the rational design of new derivatives with desired functionalities.

Exploration of Sustainable Synthesis Pathways

Information regarding the synthesis of 8,16-Pyranthrenedione, 6,14-dichloro- is not detailed in the available literature, and there is no specific research on the development of sustainable or "green" synthesis methods for this compound. Future research in this area would be critical for enabling more widespread and environmentally friendly production, should valuable applications for the compound be discovered.

Q & A

Q. How can researchers mitigate batch-dependent variability in spectroscopic data?

- Methodological Answer : Standardize instrument calibration (e.g., NIST-traceable standards for NMR) and adopt open-source data processing tools (e.g., Mnova, ACD/Labs). Publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) to enable cross-lab reproducibility audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.